
Carbonic acid;3-tripentoxysilylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;3-tripentoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a carbonic acid moiety and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-tripentoxysilylpropan-1-ol typically involves the reaction of a silylating agent with a carbonic acid derivative. One common method is the reaction of 3-chloropropanol with tripentoxysilane in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;3-tripentoxysilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The carbonic acid moiety can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Silanols and carbon dioxide.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Carbonic acid;3-tripentoxysilylpropan-1-ol has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbonic acid;3-tripentoxysilylpropan-1-ol involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can form stable complexes with other molecules, enhancing their stability and solubility. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid;3-trimethoxysilylpropan-1-ol
- Carbonic acid;3-triethoxysilylpropan-1-ol
- Carbonic acid;3-triisopropoxysilylpropan-1-ol
Uniqueness
Carbonic acid;3-tripentoxysilylpropan-1-ol is unique due to its specific combination of a carbonic acid moiety and a tripentoxysilyl group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.
Properties
CAS No. |
88321-14-6 |
|---|---|
Molecular Formula |
C37H82O11Si2 |
Molecular Weight |
759.2 g/mol |
IUPAC Name |
carbonic acid;3-tripentoxysilylpropan-1-ol |
InChI |
InChI=1S/2C18H40O4Si.CH2O3/c2*1-4-7-10-15-20-23(18-13-14-19,21-16-11-8-5-2)22-17-12-9-6-3;2-1(3)4/h2*19H,4-18H2,1-3H3;(H2,2,3,4) |
InChI Key |
KJNXTWVBSXQODM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


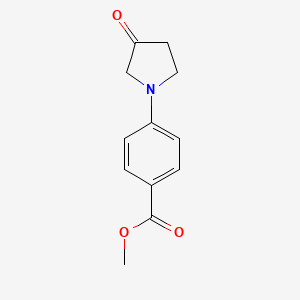
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

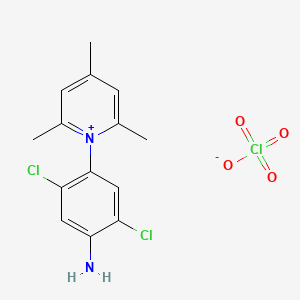
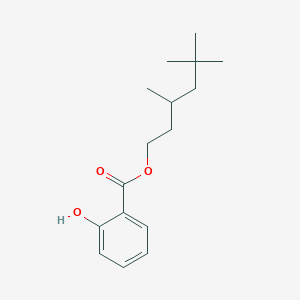
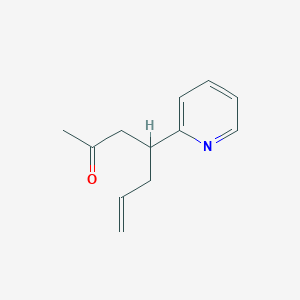
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
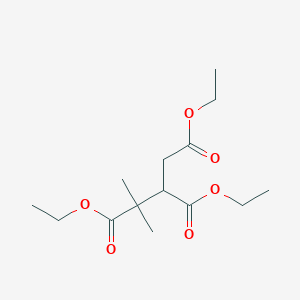

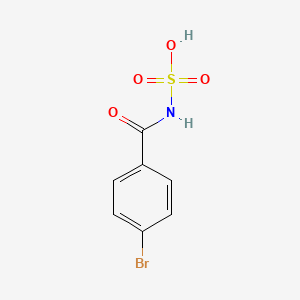
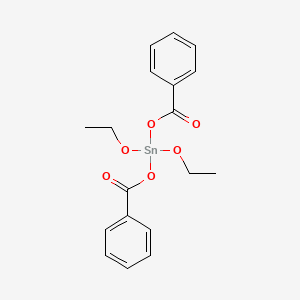
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
